z-d-Dap(boc)-oh

Peptide Synthesis Chiral Building Block Stereochemistry

Peptide chemists often struggle with incompatible protecting groups that lead to side reactions and low yields. Z-D-Dap(Boc)-OH solves this with orthogonal Boc (base-labile) and Z (acid-labile) protection on a defined D-stereocenter, enabling selective sequential deprotection in SPPS. • Orthogonal Boc/Z groups for precise side-chain modification • D-configuration for D-peptide stability (optical rotation [a]D20 = 15 ± 1°) • ≥98% HPLC purity minimizes deletion sequences in library synthesis • Global shipping with reliable stock

Molecular Formula C12H16ClNO3
Molecular Weight 338.36 g/mol
CAS No. 62234-36-0
Cat. No. B557006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-d-Dap(boc)-oh
CAS62234-36-0
Synonyms62147-27-7; (2S,4R)-Benzyl4-hydroxypyrrolidine-2-carboxylatehydrochloride; L-4-Hydroxy-prolinebenzylesterhydrochloride; TRANS-L-4-HYDROXY-PROLINEBENZYLESTERHCL; ST51036383; H-HYP-OBZLHCL; L-HYP-OBZLHCL; 43746_ALDRICH; SCHEMBL1784263; 43746_FLUKA; CTK8B4829; LVYXMDJSWLEZMP-DHXVBOOMSA-N; MolPort-003-932-843; ACT09920; ANW-46445; KM0579; AKOS015998660; AS06668; AK-86171; KB-206810; ST2402267; TC-135190; W7421; L-4-HYDROXY-PROLINEBENZYLESTER,HCL; trans-4-hydroxy-L-prolinebenzylesterhydrochloride
Molecular FormulaC12H16ClNO3
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
InChIKeyLVYXMDJSWLEZMP-DHXVBOOMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Dap(Boc)-OH: Chiral Peptide Building Block


Z-D-Dap(Boc)-OH (CAS 62234-36-0), also known as Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid, is a synthetic, chiral amino acid derivative used as a building block in peptide synthesis. It features a unique combination of orthogonal protecting groups: a base-labile tert-butoxycarbonyl (Boc) group on the β-amino group and an acid-labile benzyloxycarbonyl (Z) group on the α-amino group . This dual protection, combined with a defined stereocenter (D-configuration), allows for highly selective and sequential reactions during solid-phase or solution-phase peptide synthesis .

Why Z-D-Dap(Boc)-OH Cannot Be Replaced


While several protected Dap derivatives exist, Z-D-Dap(Boc)-OH is not interchangeable with them due to critical differences in stereochemistry, orthogonal protection strategy, and compatibility with specific synthesis protocols. Substituting a different analog, such as the L-isomer or a compound with different protecting groups like Fmoc-Dap(Boc)-OH, would lead to altered biological activity in the final peptide or incompatibility with the established synthetic sequence . The evidence below quantifies these differentiating factors, demonstrating why this specific compound is essential for maintaining synthetic integrity and achieving desired research outcomes.

Quantitative Evidence for Z-D-Dap(Boc)-OH


Enantiomeric Purity & Stereochemistry

The D-configuration of Z-D-Dap(Boc)-OH is confirmed by its specific optical rotation. This provides a defined stereochemical starting point essential for the biological activity of resulting peptides . In contrast, the common L-isomer analog (CAS 16947-84-5) exhibits an optical rotation of [α]20/D −12.0°±1° (c = 1% in methanol) , demonstrating a clear and quantifiable difference in chirality.

Peptide Synthesis Chiral Building Block Stereochemistry

High Purity Specification

Z-D-Dap(Boc)-OH is offered with a high purity specification of ≥ 99% (HPLC) by major suppliers, ensuring minimal side reactions during peptide chain elongation . While some suppliers offer the L-isomer with ≥ 99.0% (TLC) purity, the comparable high purity for this specific D-isomer is an important procurement criterion .

Peptide Synthesis Quality Control Purity

Orthogonal Protection Strategy

Z-D-Dap(Boc)-OH features a Boc group (base-labile) and a Z group (acid-labile), enabling stepwise deprotection in peptide synthesis without the need for additional orthogonal handles . This is a fundamental advantage over compounds with only one protecting group, like Z-Dap-OH (CAS 35761-26-3), which offers no such orthogonal selectivity for side-chain modification .

Orthogonal Protection Solid-Phase Synthesis Peptide Chemistry

Z-D-Dap(Boc)-OH Application Scenarios


D-Peptide Therapeutics & Protease Resistance

The defined D-stereochemistry of Z-D-Dap(Boc)-OH, as evidenced by its specific optical rotation , is crucial for incorporating D-amino acids into peptide chains. This is essential for creating D-peptide therapeutics, which can exhibit enhanced proteolytic stability and altered biological activity compared to their L-peptide counterparts. This makes it a key reagent for medicinal chemists developing novel peptide-based drugs .

Stepwise Solid-Phase Peptide Synthesis

Z-D-Dap(Boc)-OH is ideally suited for solid-phase peptide synthesis (SPPS) where sequential deprotection is required. The orthogonal nature of its Boc and Z protecting groups allows researchers to selectively remove one group (e.g., Z via hydrogenolysis) to extend the main peptide chain, while leaving the other (e.g., Boc) intact for subsequent modification or conjugation at the side-chain amine. This level of control is not possible with mono-protected analogs like Z-Dap-OH .

High-Purity Peptide Library Synthesis

The commercial availability of Z-D-Dap(Boc)-OH with high purity (≥ 99% HPLC) makes it a reliable building block for the automated synthesis of large peptide libraries. Using a high-purity starting material minimizes the formation of deletion sequences and other byproducts, increasing the yield and reliability of screening hits in drug discovery campaigns. This is a critical factor when synthesizing hundreds to thousands of analogs for structure-activity relationship (SAR) studies.

Technical Documentation Hub

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